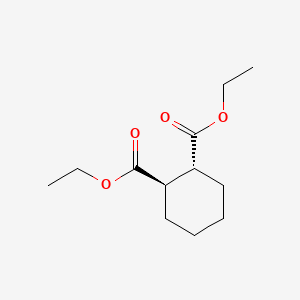

Diethyl trans-1,2-Cyclohexanedicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUZDYWYNQDJKR-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659797 | |

| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17351-22-3 | |

| Record name | Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Diethyl trans-1,2-cyclohexanedicarboxylate

This guide provides a comprehensive overview of the essential physical and chemical properties of diethyl trans-1,2-cyclohexanedicarboxylate, tailored for researchers, scientists, and professionals in drug development. This document delves into the compound's structural and physicochemical characteristics, analytical methodologies for its characterization, and pertinent safety information.

Introduction: A Molecule of Interest

This compound, a diester of trans-1,2-cyclohexanedicarboxylic acid, is a significant compound in various fields of chemical research and development. Its rigid trans-configuration on the cyclohexane ring imparts specific stereochemical properties that make it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and polymers. Understanding its physical properties is paramount for its effective application, purification, and handling in a laboratory setting.

Physicochemical Properties

The physical properties of this compound are fundamental to its application and manipulation in a research environment. These properties are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.28 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 104 °C at 1.1 mmHg | [2] |

| Density | 1.045 g/mL | [3] |

| Refractive Index | 1.452 | [3] |

| CAS Number | 17351-22-3 | [1] |

Note on Isomers: It is crucial to distinguish the trans-isomer from the cis-isomer and mixtures. The CAS number 17351-22-3 specifically identifies the trans-isomer.[1] Another CAS number, 10138-59-7, is also associated with diethyl cyclohexanedicarboxylate and may refer to a mixture of isomers or a different stereoisomer.[4]

Synthesis and Purification

The primary industrial route for producing diethyl 1,2-cyclohexanedicarboxylate involves the catalytic hydrogenation of diethyl phthalate.[5] This process can yield a mixture of cis and trans isomers, necessitating subsequent purification steps to isolate the desired trans-isomer.

A general laboratory-scale synthesis can be conceptualized as a two-step process:

-

Esterification: Reaction of trans-1,2-cyclohexanedicarboxylic acid with ethanol in the presence of an acid catalyst.

-

Purification: The crude product is typically purified by vacuum distillation to obtain the high-purity liquid.

Caption: General synthesis workflow for this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. A strong band is expected in the region of 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the saturated ester.[5] C-O stretching vibrations of the ester group typically appear as two bands between 1000-1300 cm⁻¹.[5] The C-H stretching from the cyclohexane and ethyl groups will be observed in the 2850-3000 cm⁻¹ range.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the connectivity and stereochemistry. The trans-configuration of the ester groups on the cyclohexane ring can be confirmed by analyzing the coupling constants of the methine protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups, the carbons of the cyclohexane ring, and the carbons of the ethyl groups.

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.[1][4]

Chromatographic Analysis

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of this compound. A purity of greater than 98.0% is commonly reported by commercial suppliers.[2]

Experimental Protocols for Physical Property Determination

The following are generalized, step-by-step methodologies for determining the key physical properties of liquid samples like this compound.

Boiling Point Determination (Micro Method)

This method is suitable for small sample volumes.

-

Sample Preparation: Place a small amount of the liquid into a capillary tube sealed at one end.

-

Apparatus Setup: Attach the capillary tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with silicone oil).

-

Heating: Heat the bath slowly and observe the sample.

-

Observation: The boiling point is the temperature at which a steady stream of bubbles emerges from the open end of the capillary tube.

Density Measurement

-

Pycnometer Selection: Use a clean, dry pycnometer of a known volume.

-

Mass Measurement: Weigh the empty pycnometer.

-

Sample Filling: Fill the pycnometer with the liquid, ensuring no air bubbles are present.

-

Temperature Equilibration: Bring the pycnometer and its contents to a constant temperature (e.g., 20 °C) in a water bath.

-

Final Mass Measurement: Weigh the filled pycnometer.

-

Calculation: Density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Refractive Index Measurement

-

Instrument Calibration: Calibrate the refractometer using a standard of known refractive index.

-

Sample Application: Place a few drops of the liquid on the prism of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize.

-

Reading: Observe the refractive index reading through the eyepiece.

Caption: Standard experimental workflows for determining physical properties.

Safety and Handling

This compound is classified as an irritant.[4] It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[6] Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[6]

Conclusion

This technical guide has provided a detailed examination of the physical properties, synthesis, analytical characterization, and safety considerations for this compound. The data and protocols presented herein are intended to support researchers and scientists in their work with this versatile compound, ensuring its safe and effective use in various scientific applications.

References

- Vertex AI Search. (n.d.). This compound.

- Stenutz. (n.d.). This compound.

- TCI EUROPE N.V. (n.d.). This compound 17351-22-3.

- PubChem. (n.d.). 1,2-Diethyl 1,2-cyclohexanedicarboxylate.

- PubChem. (n.d.). This compound.

- Benchchem. (n.d.). This compound.

- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.

Sources

- 1. This compound | C12H20O4 | CID 44629905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound [stenutz.eu]

- 4. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Diethyl trans-1,2-Cyclohexanedicarboxylate: Structure, Stereochemistry, and Applications

Abstract

This technical guide provides a comprehensive overview of diethyl trans-1,2-cyclohexanedicarboxylate, a versatile chiral building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. We will delve into its chemical structure, stereochemical nuances, and conformational preferences. This guide will also present detailed, field-proven methodologies for its synthesis, chiral resolution, and spectroscopic characterization, offering insights into the rationale behind key experimental choices. Finally, we will explore its role as a valuable synthon in the construction of complex molecular architectures, with a focus on its application in drug discovery and development.

Introduction: The Significance of a Rigid Chiral Scaffold

This compound is a diester of trans-1,2-cyclohexanedicarboxylic acid. Its rigid cyclohexane backbone, combined with the presence of two stereogenic centers at the C1 and C2 positions, makes it an invaluable chiral scaffold in asymmetric synthesis. The trans-configuration of the ester groups imparts a well-defined three-dimensional structure that is crucial for its application in stereoselective transformations.

The enantiomers of this compound, (1R,2R)- and (1S,2S)-diethyl cyclohexane-1,2-dicarboxylate, serve as key starting materials for the synthesis of a variety of chiral ligands, catalysts, and pharmaceutical intermediates.[1] The predictable conformational behavior of the cyclohexane ring allows for precise control over the spatial arrangement of reactive groups, a critical factor in the design of enantioselective catalysts and the synthesis of biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of this important molecule and its practical applications.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₄ | [2] |

| Molecular Weight | 228.28 g/mol | [2] |

| CAS Number | 17351-22-3 (trans, racemic) | [2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 130-132 °C at 9 mmHg | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water | - |

Stereochemistry and Conformational Analysis: A Tale of Two Chairs

The stereochemistry of this compound is defined by the relative orientation of the two ester groups attached to the cyclohexane ring. In the trans isomer, the ester groups are on opposite sides of the ring. This arrangement gives rise to a racemic mixture of two enantiomers: (1R,2R) and (1S,2S).

The cyclohexane ring predominantly exists in a chair conformation to minimize steric and torsional strain. For a trans-1,2-disubstituted cyclohexane, two chair conformations are possible through a ring-flip: one with both substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial).

The diequatorial conformation is significantly more stable than the diaxial conformation. This preference is due to the avoidance of unfavorable 1,3-diaxial interactions that occur when bulky substituents occupy axial positions. In the case of this compound, the energetic penalty of placing the two large ester groups in axial positions makes the diaxial conformer practically negligible at room temperature. This strong preference for the diequatorial conformation locks the molecule into a well-defined and predictable three-dimensional shape, which is a key aspect of its utility in asymmetric synthesis.

Caption: Conformational equilibrium of this compound.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound typically involves a multi-step process that begins with the synthesis of the racemic trans-1,2-cyclohexanedicarboxylic acid, followed by chiral resolution and subsequent esterification.

Synthesis of racemic trans-1,2-Cyclohexanedicarboxylic Acid

A common route to the precursor, trans-1,2-cyclohexanedicarboxylic acid, involves the dihydroxylation of cyclohexene followed by oxidative cleavage.

Experimental Protocol: Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene [4][5][6]

-

Rationale: This step utilizes a performic acid oxidation to introduce two hydroxyl groups in a trans configuration across the double bond of cyclohexene.

-

Procedure:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Charge the flask with formic acid and cool it in an ice bath.

-

Slowly add hydrogen peroxide to the formic acid with continuous stirring, maintaining the temperature below 10 °C.

-

Add cyclohexene dropwise to the performic acid solution, ensuring the reaction temperature does not exceed 40-45 °C.

-

After the addition is complete, stir the mixture at room temperature for several hours or overnight.

-

Remove the formic acid and water under reduced pressure.

-

To the residue, add a solution of sodium hydroxide to hydrolyze the formate esters.

-

Neutralize the solution with hydrochloric acid.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude trans-1,2-cyclohexanediol.

-

Experimental Protocol: Oxidative Cleavage to trans-1,2-Cyclohexanedicarboxylic Acid

-

Rationale: The diol is then oxidatively cleaved to the dicarboxylic acid using a strong oxidizing agent like potassium permanganate or nitric acid.

-

Procedure (Illustrative, using KMnO₄):

-

Dissolve the crude trans-1,2-cyclohexanediol in water or a suitable solvent mixture.

-

Cool the solution in an ice bath and slowly add a solution of potassium permanganate with vigorous stirring.

-

After the purple color of the permanganate has disappeared, filter off the manganese dioxide precipitate.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain racemic trans-1,2-cyclohexanedicarboxylic acid.

-

Chiral Resolution of trans-1,2-Cyclohexanedicarboxylic Acid

The separation of the enantiomers of the dicarboxylic acid is a critical step and is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral amine.

Experimental Protocol: Chiral Resolution using a Chiral Amine

-

Rationale: This method relies on the differential solubility of the diastereomeric salts formed between the racemic dicarboxylic acid and an enantiomerically pure amine.

-

Procedure:

-

Dissolve the racemic trans-1,2-cyclohexanedicarboxylic acid in a suitable hot solvent, such as ethanol or methanol.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) in the same solvent.

-

Slowly add the amine solution to the hot acid solution with stirring.

-

Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the resolved acid can be enhanced by recrystallization.

-

To recover the enantiomerically pure dicarboxylic acid, treat the diastereomeric salt with an aqueous acid solution (e.g., HCl) and extract the free acid into an organic solvent.

-

The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Caption: Workflow for chiral resolution.

Fischer Esterification to this compound

The final step is the conversion of the enantiomerically pure dicarboxylic acid to its corresponding diethyl ester via Fischer esterification.

Experimental Protocol: Fischer Esterification

-

Rationale: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. The use of excess alcohol and removal of water drives the equilibrium towards the ester product.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend the enantiomerically pure trans-1,2-cyclohexanedicarboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain the pure this compound.[3]

-

Spectroscopic Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule.

-

Ethyl Group Protons: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl ester groups.

-

Cyclohexane Ring Protons: The methine protons at the C1 and C2 positions will appear as multiplets. The remaining methylene protons on the cyclohexane ring will also give rise to complex multiplets in the aliphatic region. The coupling constants between the methine protons can provide further confirmation of the trans stereochemistry.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: A signal in the downfield region (typically ~170-180 ppm) corresponding to the ester carbonyl carbons.

-

Ethyl Group Carbons: Signals for the methylene carbon (-OCH₂-) and the methyl carbon (-CH₃) of the ethyl groups.

-

Cyclohexane Ring Carbons: Signals for the methine carbons at C1 and C2, and the methylene carbons of the cyclohexane ring. The chemical shifts of these carbons can be influenced by the stereochemistry of the ester groups.[7][8][9]

Applications in Drug Development and Asymmetric Synthesis

The enantiomerically pure forms of this compound are valuable chiral building blocks in the synthesis of a wide range of complex organic molecules.

Synthesis of Chiral Ligands

The dicarboxylate functionality can be readily converted to other functional groups, such as diols, diamines, or diisocyanates, which are precursors to a variety of chiral ligands for asymmetric catalysis. For instance, the corresponding trans-1,2-diaminocyclohexane (DACH) derivatives are widely used in the synthesis of Jacobsen's catalyst for asymmetric epoxidation and other important transformations. The rigid cyclohexane backbone of these ligands creates a well-defined chiral environment around the metal center, leading to high enantioselectivities in catalytic reactions.

Chiral Auxiliaries and Resolving Agents

The parent dicarboxylic acid and its derivatives can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. They can also be employed as chiral resolving agents for the separation of other racemic compounds.

Precursors for Pharmaceutical Intermediates

The rigid, sp³-rich scaffold of this compound is an attractive feature in drug design, as it can lead to improved physicochemical properties and metabolic stability of drug candidates.[10] The enantiopure forms of this compound can serve as starting materials for the synthesis of complex natural products and pharmaceutically active compounds where precise control of stereochemistry is crucial for biological activity.[1][11] For example, the cyclohexane ring can serve as a template to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with a biological target.

Conclusion

This compound is a fundamentally important molecule in the field of organic chemistry. Its well-defined stereochemistry and conformational rigidity make it an excellent chiral building block for a multitude of applications, ranging from the synthesis of sophisticated chiral ligands to its use as a precursor for pharmaceutical intermediates. The methodologies outlined in this guide for its synthesis, resolution, and characterization provide a solid foundation for its effective utilization in research and development. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the importance of versatile chiral synthons like this compound is set to increase even further.

References

-

Organic Syntheses Procedure for Diethyl cis-Δ4-tetrahydrophthalate and Diethyl cis-hexahydrophthalate. Available from: [Link]

- Production of 1,2-Cyclohexanedicarboxylates from Diacetone Alcohol and Fumarates. ACS Sustainable Chemistry & Engineering. 2019, 7(3), 3236-3243.

-

Organic Chemistry Data: 13C NMR Chemical Shifts. Available from: [Link]

- ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants.

- (+/-)-trans-1,2-cyclohexanedicarboxylic anhydride(14166-21-3) 13c nmr. ChemicalBook.

- The Role of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry. 2014, 10, 2434-2439.

- Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. The Royal Society of Chemistry.

- 13C NMR spectroscopy • Chemical shift. Lecture Notes.

- Stereospecific synthesis of trans-1,2-cyclohexanediol. Chemistry Online. 2022.

- trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses.

- 13C NMR Chemical Shift Table.

- Synthesis of trans-1,2-cyclohexanediol from cyclohexene.

- Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. 1993, 30(6), 670-675.

-

Organic Chemistry Data: 1H NMR Chemical Shifts. Available from: [Link]

- Coupling constants for 1H and 13C NMR. Lecture Notes.

- 13-C NMR Chemical Shift Table.pdf.

- Diethyl trans-1,2-Cyclohexanedicarboxyl

- Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes.

- 1,2-Cyclohexanedicarboxylic acid, diethyl ester. NIST WebBook.

- (1R,2R)-(-)-trans-cyclohexane-1,2-dicarboxylic acid. Cymit Química S.L.

- Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science. 2021, 12(30), 10326-10332.

- N,N′-Dialkylated Cyclohexane-1,2-diamines and Their Application as Asymmetric Ligands and Organocatalysts for the Synthesis of Alcohols. Synlett. 2017, 28(5), 615-619.

Sources

- 1. CAS 46022-05-3: (1R,2R)-(-)-trans-cyclohexane-1,2-dicarbox… [cymitquimica.com]

- 2. This compound | C12H20O4 | CID 44629905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Making sure you're not a bot! [oc-praktikum.de]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

Synthesis of Diethyl trans-1,2-Cyclohexanedicarboxylate from Diethyl Phthalate: A Guide to Catalytic Hydrogenation and Stereochemical Control

An In-depth Technical Guide for Drug Development Professionals and Researchers

Executive Summary: This guide provides a comprehensive technical overview of the synthesis of diethyl trans-1,2-cyclohexanedicarboxylate, a compound of increasing interest as a non-phthalate plasticizer and versatile chemical intermediate.[1] The core of the synthesis involves the catalytic hydrogenation of the aromatic ring of diethyl phthalate. This document delves into the mechanistic principles, compares critical catalyst systems, presents a detailed experimental protocol, and outlines methods for product characterization and purification. The primary challenge in this synthesis—controlling the stereochemical outcome to favor the desired trans isomer—is addressed through a discussion of thermodynamic principles and reaction optimization. This guide is intended for researchers and process chemists seeking to implement or optimize this important transformation.

Introduction

The transition away from traditional phthalate-based plasticizers, driven by health and environmental concerns, has spurred significant research into safer, effective alternatives.[1] this compound has emerged as a promising candidate, derived from the hydrogenation of the widely available diethyl phthalate.[1][2] The conversion of the flat, aromatic phthalate ring into a saturated, three-dimensional cyclohexane ring introduces stereoisomerism, with the formation of both cis and trans products.

The central scientific challenge is not merely the reduction of the aromatic ring, which is a well-established transformation, but the selective synthesis of the trans isomer. The stereochemistry of the final product profoundly influences its physical properties and, consequently, its performance in applications. This guide provides the foundational knowledge and practical methodology required to navigate this synthetic challenge effectively.

Theoretical Foundations and Mechanistic Insights

The Catalytic Hydrogenation of Aromatic Esters

The conversion of diethyl phthalate to diethyl 1,2-cyclohexanedicarboxylate is achieved through heterogeneous catalytic hydrogenation. This process involves the reduction of the aromatic ring using molecular hydrogen (H₂) in the presence of a metal catalyst. The generally accepted mechanism proceeds through the following key stages:

-

Adsorption: Both hydrogen and the diethyl phthalate substrate adsorb onto the active sites of the metal catalyst surface.

-

Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic ring.

-

Desorption: Once the ring is fully saturated, the product molecule, diethyl 1,2-cyclohexanedicarboxylate, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The reduction of the ester functional groups is generally avoided under the conditions used for aromatic hydrogenation, as this requires more forcing conditions or different types of catalysts.[3][4]

Stereochemical Control: The cis/trans Isomer Challenge

The hydrogenation of the planar aromatic ring typically proceeds via syn-addition, where all hydrogen atoms add to the same face of the ring as it is adsorbed on the catalyst surface. This kinetically favors the formation of the cis isomer, where both ester groups are on the same side of the cyclohexane ring.

However, the trans isomer is the thermodynamically more stable product.[5] In the chair conformation of cyclohexane, the bulky ester groups seek to occupy the equatorial positions to minimize steric strain (1,3-diaxial interactions).

-

trans-isomer: Can adopt a stable diequatorial conformation.

-

cis-isomer: Is forced into a conformation with one axial and one equatorial ester group, which is sterically less favorable.[5][6]

Therefore, achieving a high yield of the trans isomer relies on establishing conditions that allow for the isomerization of the initially formed cis product to the more stable trans product. This thermodynamic equilibrium can be promoted by factors such as increased reaction temperature, longer reaction times, or the choice of catalyst and support, which can possess acidic or basic sites that facilitate epimerization at one of the chiral centers.[7]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is paramount for achieving high conversion and selectivity. Noble metals are highly effective, though costlier alternatives based on nickel are also widely used.[1]

| Catalyst System | Key Advantages | Typical Conditions | Considerations |

| Rhodium on Alumina (Rh/Al₂O₃) | High catalytic activity, allowing for milder temperatures and pressures.[8][9][10] | 50-100°C, 10-50 atm H₂ | Higher cost compared to nickel. Alumina support can provide Lewis acid sites aiding isomerization.[7] |

| Raney Nickel (Raney® Ni) | Excellent cost-effectiveness, widely used in industrial-scale hydrogenations.[11][12] High surface area.[12] | 100-180°C, 50-150 atm H₂ | Requires higher temperatures and pressures. Can be pyrophoric and requires careful handling.[13] |

| Ruthenium on Carbon (Ru/C) | Effective for aromatic hydrogenation, often showing good stability.[3] | 80-150°C, 30-100 atm H₂ | Activity can be lower than Rhodium for some substrates. |

For laboratory-scale synthesis where high activity under moderate conditions is desired, 5% Rhodium on Alumina is an excellent choice. For large-scale industrial production, the economic advantages of Raney Nickel often make it the preferred catalyst.

Experimental Protocol: Hydrogenation using Rh/Al₂O₃

This section details a representative procedure for the synthesis of this compound using a rhodium on alumina catalyst.

Materials and Equipment

-

Reactant: Diethyl Phthalate (DEP), >99% purity

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃), reduced, dry powder[8]

-

Solvent: Ethanol (anhydrous)

-

Hydrogen Source: High-purity hydrogen gas (H₂) cylinder with regulator

-

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with a magnetic stir drive, gas inlet/outlet valves, pressure gauge, and thermocouple.

-

Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter for small scale).

-

Rotary evaporator.

-

Vacuum distillation apparatus.

-

Experimental Workflow Diagram

Detailed Step-by-Step Procedure

Safety Note: High-pressure hydrogenation is hazardous. This procedure must be performed by trained personnel in a well-ventilated fume hood and behind a safety shield.

-

Reactor Preparation: To a clean, dry 500 mL high-pressure autoclave vessel, add diethyl phthalate (44.4 g, 0.20 mol) and anhydrous ethanol (200 mL).

-

Catalyst Addition: Under an inert atmosphere (e.g., in a glove bag), carefully add the 5% Rh/Al₂O₃ catalyst (0.90 g, ~2 wt% of substrate). Causality: The catalyst is handled under inert gas to prevent premature reaction with atmospheric oxygen and moisture, which can deactivate it.

-

Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (N₂) to ~10 atm and then venting. Repeat this cycle three times to remove all oxygen.

-

Hydrogenation: After the final N₂ purge, evacuate the vessel and then purge with hydrogen (H₂) gas. Repeat twice. Finally, pressurize the reactor with H₂ to 30 atm (approx. 440 psi).

-

Reaction Execution: Begin vigorous stirring and heat the reactor to 80°C. The reaction is exothermic; monitor the temperature closely. Maintain the H₂ pressure at 30 atm by refilling from the source as it is consumed. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-12 hours. Causality: Elevated temperature provides the activation energy for the reaction and promotes the isomerization to the more stable trans product.

-

Work-up: After the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in the fume hood. Purge the system with nitrogen three times before opening.

-

Catalyst Removal: Carefully decant or filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the catalyst pad with a small amount of ethanol (2 x 20 mL) to recover any residual product. Causality: Celite filtration prevents fine catalyst particles from passing through, ensuring a clean solution for the next step.

-

Product Isolation: Combine the filtrate and washes. Remove the ethanol solvent using a rotary evaporator. The resulting crude product will be a colorless oil.

-

Purification: Purify the crude oil by vacuum distillation to separate the product from any non-volatile impurities. The mixture of diethyl 1,2-cyclohexanedicarboxylate isomers typically distills at 130–132°C at 9 mmHg.[14]

Product Characterization and Quality Control

Accurate characterization is essential to confirm the structure and determine the isomeric purity of the final product.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₄ | [15][16] |

| Molecular Weight | 228.28 g/mol | [15][16] |

| Appearance | Colorless Liquid | [17] |

| Boiling Point | ~130-132°C @ 9 mmHg | [14] |

| IR (C=O stretch) | ~1730-1750 cm⁻¹ | [1] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: This is the most powerful tool for determining the cis/trans ratio. The chemical shifts and coupling constants of the protons at the C1 and C2 positions are distinct for each isomer due to their different spatial orientations (axial vs. equatorial).

-

¹³C NMR Spectroscopy: The number of signals can confirm the symmetry of the isomers. The trans isomer, having C₂ symmetry, will show 6 carbon signals, while the cis isomer, being a meso compound with a plane of symmetry, will also show 6 signals, but at different chemical shifts.

-

Infrared (IR) Spectroscopy: The primary diagnostic peak is the strong C=O stretch of the saturated ester at approximately 1735 cm⁻¹. The complete disappearance of peaks associated with the aromatic ring (e.g., C=C stretches at ~1580-1600 cm⁻¹ and aromatic C-H stretches >3000 cm⁻¹) confirms full hydrogenation.[1]

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the cis and trans isomers, allowing for quantification of the isomeric ratio. The mass spectrum for both isomers will show a molecular ion peak (M⁺) at m/z = 228, confirming the molecular weight.[15]

Conclusion

The synthesis of this compound via the catalytic hydrogenation of diethyl phthalate is a robust and scalable process. Success hinges on the careful selection of a catalyst and reaction conditions that not only ensure complete reduction of the aromatic ring but also favor the formation of the thermodynamically stable trans isomer. By leveraging the principles of stereochemical control and employing rigorous analytical techniques for characterization, researchers and chemists can reliably produce this valuable compound for a variety of applications, contributing to the development of safer and more sustainable chemical products.

References

-

Johnson Matthey. C301099 5: Rhodium on alumina catalyst. Johnson Matthey. Available from: [Link]

-

Princeton Powder. Rhodium on alumina catalyst supplier. Princeton Powder. Available from: [Link]

-

ResearchGate. Raney® nickel-catalyzed hydrodeoxygenation and dearomatization under transfer hydrogenation conditions—Reaction pathways of non-phenolic compounds. ResearchGate. Available from: [Link]

-

CORE. Reduction of Aromatic Compounds Using Raney Ni-Al Alloy in Water. CORE. Available from: [Link]

-

Kuriyama, W., Matsumoto, T., et al. (2012). Catalytic Hydrogenation of Esters. Development of an Efficient Catalyst and Processes for Synthesising (R)-1,2-Propanediol and 2-(l-Menthoxy)ethanol. Organic Process Research & Development. Semantic Scholar. Available from: [Link]

- Google Patents. Raney nickel catalysis used in hydrogenation of aromatic amines. Google Patents.

-

ResearchGate. Hydrogenation of Esters. ResearchGate. Available from: [Link]

-

Wikipedia. Raney nickel. Wikipedia. Available from: [Link]

-

ResearchGate. Hydrogenation of aromatic esters applying L3/CoCl2 or Co‐1a. ResearchGate. Available from: [Link]

-

Ghaffar, T., et al. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. Available from: [Link]

-

Werkmeister, S., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB. Available from: [Link]

-

ResearchGate. Catalytic Ring Hydrogenation of Phthalate Plasticizers. ResearchGate. Available from: [Link]

-

Werkmeister, S., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. ACS Publications. Available from: [Link]

-

Cope, A. C., & Herrick, E. C. Diethyl cis-Δ4-tetrahydrophthalate and Diethyl cis-hexahydrophthalate. Organic Syntheses. Available from: [Link]

-

NPTEL. Cyclic Stereochemistry. NPTEL. Available from: [Link]

-

PubChem. This compound. PubChem. Available from: [Link]

-

Lee, S., et al. (2022). Synthesis of phthalate-free plasticizers by hydrogenation in water using RhNi bimetallic catalyst on aluminated SBA-15. RSC Publishing. Available from: [Link]

-

NIST. 1,2-Cyclohexanedicarboxylic acid, diethyl ester. NIST WebBook. Available from: [Link]

-

Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mmccollege.ac.in [mmccollege.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of phthalate-free plasticizers by hydrogenation in water using RhNi bimetallic catalyst on aluminated SBA-15 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]

- 9. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Raney nickel - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. This compound | C12H20O4 | CID 44629905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1,2-Cyclohexanedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 17. This compound | 17351-22-3 | TCI AMERICA [tcichemicals.com]

An In-depth Technical Guide to Diethyl trans-1,2-Cyclohexanedicarboxylate (CAS Number: 17351-22-3)

This guide provides a comprehensive technical overview of Diethyl trans-1,2-Cyclohexanedicarboxylate, a compound of increasing interest in the fields of materials science, organic synthesis, and pharmaceutical development. It is intended for researchers, scientists, and drug development professionals seeking detailed information on its properties, applications, and handling.

Chemical Identity and Physical Properties

This compound, with the CAS number 17351-22-3, is the diester of trans-1,2-cyclohexanedicarboxylic acid and ethanol. Its chemical structure is characterized by a cyclohexane ring with two ethyl carboxylate groups in a trans configuration, which imparts specific stereochemical properties that are crucial for its applications.

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| CAS Number | 17351-22-3 | [1][2] |

| Molecular Formula | C₁₂H₂₀O₄ | [1][2] |

| Molecular Weight | 228.29 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 104 °C at 1.1 mmHg | [2] |

| Density | 1.045 g/cm³ | |

| Refractive Index | 1.452 | |

| Solubility | Information not readily available, but expected to be soluble in common organic solvents. | |

| Purity (typical) | >98.0% (GC) |

Synonyms:

-

trans-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester

-

Diethyl (1R,2R)-cyclohexane-1,2-dicarboxylate (for the specific enantiomer)

Synthesis and Reaction Pathways

The synthesis of this compound is a critical aspect for its application, particularly when stereochemical purity is required. A common laboratory-scale synthesis involves the esterification of trans-1,2-cyclohexanedicarboxylic acid.

Esterification of trans-1,2-Cyclohexanedicarboxylic Acid

A detailed experimental protocol for a similar esterification process is described in Organic Syntheses, which can be adapted for this specific compound. The general principle involves reacting the dicarboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to reflux to drive the equilibrium towards the product.

Illustrative Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology (Adapted from similar esterification procedures):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-1,2-cyclohexanedicarboxylic acid.

-

Reagent Addition: Add an excess of absolute ethanol, followed by the slow, cautious addition of a catalytic amount of concentrated sulfuric acid. The excess ethanol serves as both a reactant and a solvent, driving the reaction equilibrium towards the formation of the ester.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol is typically removed by rotary evaporation. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated. The crude product is then purified by vacuum distillation to yield the pure this compound.[3]

Applications in Research and Drug Development

The unique structural and chemical properties of this compound make it a valuable compound in several areas of research and development.

Chiral Ligand Synthesis in Asymmetric Catalysis

The rigid cyclohexane backbone of the trans-1,2-dicarboxylic acid moiety, obtainable from the hydrolysis of the diethyl ester, is an excellent scaffold for the synthesis of chiral ligands. These ligands are instrumental in asymmetric catalysis, a field crucial for the stereoselective synthesis of pharmaceuticals. The chirality of many drug molecules is a critical determinant of their efficacy and safety.

The synthesis of chiral bisoxazoline (BOX) and bisimidazoline ligands often utilizes chiral dicarboxylic acids as starting materials. The diethyl ester can be hydrolyzed to the corresponding dicarboxylic acid, which can then be coupled with chiral amino alcohols or diamines to form these important ligand classes.

Caption: Workflow for the synthesis of chiral ligands from this compound.

Plasticizer in Medical Devices

A significant application of cyclohexanedicarboxylates, including the diethyl ester, is as a safer alternative to phthalate-based plasticizers in medical devices.[4][5] Phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have raised health concerns due to their potential endocrine-disrupting properties.[6]

Cyclohexanedicarboxylates exhibit lower toxicity profiles and reduced migration from PVC-based medical devices like blood bags and infusion tubing.[5] This is a critical consideration in patient populations, especially neonates and those requiring long-term intravenous therapies. Research has shown that the migration of 1,2-cyclohexanedicarboxylic acid, diisononyl ester (a related compound) from medical devices is significantly lower than that of DEHP.[4]

Safety and Handling

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

In case of accidental contact, follow the first-aid measures outlined in the safety data sheet (SDS).

-

Store in a tightly closed container in a cool, dry place.

Spectral Data for Characterization

Spectroscopic data is essential for the verification of the identity and purity of this compound.

-

¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural elucidation. While a detailed spectrum analysis is beyond the scope of this guide, the ¹H NMR spectrum would be expected to show characteristic signals for the ethyl groups (a triplet and a quartet) and the protons on the cyclohexane ring. The ¹³C NMR would show distinct peaks for the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the cyclohexane ring.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester functional groups, typically in the region of 1730-1750 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 228, along with characteristic fragmentation patterns.[8]

Suppliers

This compound is available from several chemical suppliers that cater to the research and development community. When sourcing this chemical, it is important to consider the required purity and the supplier's reputation for quality.

Reputable Suppliers:

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the purchased material.

Conclusion

This compound is a versatile chemical with significant potential in both academic research and industrial applications. Its role as a precursor to chiral ligands for asymmetric synthesis is of particular interest to the pharmaceutical industry, where stereochemically pure compounds are paramount. Furthermore, its application as a safer plasticizer in medical devices addresses a critical need for materials with improved toxicological profiles. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory and beyond.

References

-

Organic Syntheses. Procedure 19. [Link]

-

de Korte, D. W., et al. (2020). An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP) alternatives used in medical devices. Critical Reviews in Toxicology, 50(8), 650-672. [Link]

-

A1 BioChem. This compound. [Link]

-

PubChem. 1,2-Diethyl 1,2-cyclohexanedicarboxylate. [Link]

-

LookChem. : Diethyltrans-1,2-cyclopropanedicarboxylate. [Link]

-

ResearchGate. Substitution of Di(2-ethylhexyl) phthalate by Di(isononyl) cyclohexane-1,2-dicarboxylate as a plasticizer for industrial vinyl plastisol formulations. [Link]

-

Organic Syntheses. 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. [Link]

-

ChemSynthesis. diethyl 1,2-cyclohexanedicarboxylate. [Link]

-

Health Care Without Harm. Executive Summary. [Link]

-

PubChem. This compound. [Link]

-

Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. [Link]

-

Organic Syntheses. A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane.. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

-

Knez, M., et al. (2022). Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. Arhiv za higijenu rada i toksikologiju, 73(3), 169-183. [Link]

-

Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

-

Bernard, L., et al. (2023). Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study. Vox Sanguinis, 118(8), 757-766. [Link]

-

Organic Syntheses. trans-1,2-DIHYDROPHTHALIC ACID. [Link]

-

Flores-Cornejo, F., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(15), 5698. [Link]

-

Wang, Y., et al. (2018). Synthesis of chiral cyclohexane-linked bisimidazolines. Beilstein Journal of Organic Chemistry, 14, 185-191. [Link]

-

NIST. 1,2-Cyclohexanedicarboxylic acid, diethyl ester. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Organic Syntheses. (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. [Link]

-

A1 BioChem. Diethyl trans-1,4-Cyclohexanedicarboxylate. [Link]

Sources

- 1. Diethyl 1,2-Cyclohexanedicarboxylate 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. labsolu.ca [labsolu.ca]

- 3. orgsyn.org [orgsyn.org]

- 4. An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP) alternatives used in medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uml.edu [uml.edu]

- 7. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethyl trans-1,2-Cyclohexanedicarboxylate: A Technical Guide for Advanced Research and Development

An In-depth Exploration of Synthesis, Stereochemistry, and Applications in Medicinal Chemistry and Materials Science

Abstract

Diethyl trans-1,2-cyclohexanedicarboxylate is a diester of significant interest in organic synthesis and materials science. Its rigid trans-stereochemistry and bifunctional nature make it a valuable building block for a diverse range of applications, from the development of novel pharmaceuticals to the construction of sophisticated coordination polymers. This guide provides a comprehensive overview of its fundamental properties, synthesis, purification, and analytical characterization. Furthermore, it delves into the critical role of its stereochemistry and explores its current and potential applications, particularly in the fields of drug development and coordination chemistry, offering field-proven insights for researchers and scientists.

Core Molecular Attributes

The foundational step in utilizing any chemical compound is a thorough understanding of its basic molecular and physical properties. This compound is characterized by the following key attributes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀O₄ | [1][2][3][4] |

| Molecular Weight | 228.29 g/mol | [1][2][3][4] |

| CAS Number | 17351-22-3 | [1] |

| Appearance | Liquid (Typical) | [5] |

| Boiling Point | 104°C at 1.1 mmHg | [6] |

| Density | 1.045 g/mL | [2] |

Synthesis and Stereochemical Control

The synthesis of this compound primarily relies on the stereoselective hydrogenation of an unsaturated precursor. The industrial route often involves the catalytic hydrogenation of diethyl phthalate.[7] The trans configuration is crucial for many of its applications, making stereochemical control a paramount consideration during its synthesis.

Synthetic Pathway: Catalytic Hydrogenation

A common laboratory-scale synthesis involves a two-step process starting from a Diels-Alder reaction to form the cyclohexene ring, followed by catalytic hydrogenation. While the direct synthesis of the trans-isomer can be complex, a well-documented procedure for the cis-isomer provides a foundational understanding of the hydrogenation step. This process can be adapted to favor the trans product through catalyst selection and reaction condition optimization.

A representative workflow for the synthesis of a saturated cyclohexanedicarboxylate is outlined below.

Caption: General synthetic workflow for diethyl cyclohexanedicarboxylate.

The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions. To obtain the thermodynamically more stable trans-isomer, conditions that allow for equilibration, such as using a palladium catalyst at elevated temperatures, can be employed.

Purification and Analysis

Achieving high purity is essential, especially for applications in drug development and catalysis. The primary methods for purification include recrystallization (for the parent diacid) and distillation for the diethyl ester.

Purification Protocol: Recrystallization of the Parent Diacid

For the precursor, trans-1,2-cyclohexanedicarboxylic acid, recrystallization is a highly effective purification method.[8]

Experimental Protocol: [8]

-

Dissolution: In a suitable flask, dissolve the crude trans-1,2-cyclohexanedicarboxylic acid in a minimal amount of hot deionized water (approximately 10-15 mL per gram of crude material) with vigorous stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, cool the flask in an ice bath to maximize the yield.

-

Isolation: Collect the crystals via vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of ice-cold deionized water.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

This protocol can be adapted for the diethyl ester using a suitable organic solvent system.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of this compound.

| Technique | Expected Observations |

| ¹H NMR | Distinct signals for the ethyl ester groups (triplet and quartet) and the cyclohexane ring protons. The coupling constants of the methine protons at C1 and C2 are critical for confirming the trans stereochemistry.[7] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the cyclohexane ring. |

| IR Spectroscopy | A strong absorption band in the range of 1730-1750 cm⁻¹, characteristic of the C=O stretch of a saturated ester. C-O stretching vibrations are expected between 1000-1300 cm⁻¹. C-H stretching vibrations from the cyclohexane and ethyl groups will appear in the 2850-3000 cm⁻¹ region. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 228 is expected. Common fragmentation includes the loss of an ethoxy group (-OC₂H₅), leading to a peak at m/z 183.[4][7] |

| Gas Chromatography (GC) | A single, sharp peak under appropriate conditions indicates high purity. GC can also be used to separate cis and trans isomers. |

Applications in Research and Development

The rigid, well-defined structure of the trans-1,2-cyclohexanedicarboxylate moiety makes it a valuable component in several areas of research and development.

Drug Development and Medicinal Chemistry

While this compound itself is not typically an active pharmaceutical ingredient (API), its derivatives and the parent diacid are important building blocks. The cyclohexane scaffold is present in numerous biologically active compounds. Research has shown that cyclohexane derivatives can exhibit a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various functionally substituted cyclohexane derivatives are being investigated as potential antimicrobial agents to combat rising resistance to existing antibiotics.[2][9]

-

Anti-inflammatory Properties: Certain cyclohexene derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[3]

-

Anticancer Potential: Some derivatives have shown cytotoxic potential against various cancer cell lines in MTT assays.[1]

The trans-1,2-cyclohexanedicarboxylic acid core provides a rigid scaffold that can be used to orient functional groups in a specific spatial arrangement, which is critical for binding to biological targets like enzymes and receptors. It is used as a reagent in the synthesis of enantiopure compounds that can act as selective enzyme inhibitors.[7]

Caption: Role of the trans-scaffold in drug design.

Coordination Chemistry and Materials Science

The parent compound, trans-1,2-cyclohexanedicarboxylic acid, is an excellent ligand in coordination chemistry.[7] The trans geometry of the carboxylate groups influences the resulting dimensionality and framework of coordination polymers. This has led to the formation of one-dimensional, two-dimensional, and even complex three-dimensional metal-organic frameworks (MOFs). The choice of the cis or trans isomer can dramatically alter the final architecture of the coordination complex.[10] These materials have potential applications in catalysis, gas storage, and sensing.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is more than just a simple diester; it is a versatile and valuable building block for advanced applications. Its well-defined stereochemistry provides a rigid scaffold that is highly sought after in both medicinal chemistry and materials science. A thorough understanding of its synthesis, purification, and analytical properties is crucial for leveraging its full potential in the development of novel drugs, catalysts, and advanced materials. As research continues to uncover new biological activities of cyclohexane derivatives and novel applications for coordination polymers, the importance of this fundamental chemical is set to grow.

References

- Vertex AI Search.

- Stenutz.

- Benchchem.

- PubChem.

- Benchchem. An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid.

- PubChem.

- Organic Syntheses Procedure. 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-.

- CABI Digital Library.

- MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

- Benchchem.

- Processes of Petrochemistry and Oil Refining. derivatives of the cyclohexene series and their biological activity.

- PubMed. Structural Consequences of 1,4-Cyclohexanedicarboxylate Cis/Trans Isomerism in Uranyl Ion Complexes: From Molecular Species to 2D and 3D Entangled Nets.

- PubChem.

- TCI Chemicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ppor.az [ppor.az]

- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

- 4. This compound | C12H20O4 | CID 44629905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diethyl 1,4-cyclohexanedicarboxylate | C12H20O4 | CID 254555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Structural Consequences of 1,4-Cyclohexanedicarboxylate Cis/Trans Isomerism in Uranyl Ion Complexes: From Molecular Species to 2D and 3D Entangled Nets - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) of Diethyl trans-1,2-cyclohexanedicarboxylate

An In-Depth Guide to the Spectroscopic Characterization of Diethyl trans-1,2-cyclohexanedicarboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a diester of significant interest in synthetic organic chemistry, often utilized as a building block or a ligand in catalysis.[1] Its molecular structure, defined by the chemical formula C₁₂H₂₀O₄ and a molecular weight of approximately 228.29 g/mol , presents a key stereochemical feature: the trans configuration of the two ester groups on the cyclohexane ring.[1][2][3] This specific spatial arrangement governs the molecule's physical properties and reactivity.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound. For researchers and professionals in drug development and chemical synthesis, mastering the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for structural verification and quality control. We will explore not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Defining Stereochemistry

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, offering deep insight into the molecular connectivity and, crucially, its three-dimensional arrangement.

Expertise & Experience: The Rationale Behind the NMR Experiment

The primary challenge in characterizing this molecule is to confirm the trans relationship between the two substituents at the C-1 and C-2 positions. ¹H NMR is uniquely suited for this task. The trans isomer typically exists in a diequatorial conformation to minimize steric strain. The coupling constant (³J) between the methine protons at C-1 and C-2 is highly dependent on the dihedral angle between them. A large coupling constant (typically > 8 Hz) is indicative of a trans-diaxial relationship between two protons, which in turn confirms the diequatorial orientation of the bulky ester groups.

The choice of solvent is critical for obtaining a high-resolution spectrum. Deuterated chloroform (CDCl₃) is a standard choice as it is an excellent solvent for this non-polar compound and its residual proton signal does not interfere with the key signals of the analyte. A high-field NMR instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, simplifying the analysis of complex multiplets arising from the cyclohexane ring protons.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to optimize homogeneity and resolution.

-

Acquisition (¹H NMR): Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be averaged to ensure a good signal-to-noise ratio.

-

Acquisition (¹³C NMR): Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time with more scans (e.g., 128-1024) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the chemical shift axis using the TMS signal.

Visualization: NMR Analysis Workflow

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Data Presentation & Interpretation

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Confirmed |

| 2850-3000 | C-H Stretch | Strong | Cyclohexane & Ethyl C-H bonds [1] |

| 1730-1750 | C=O Stretch | Strong, Sharp | Saturated Ester Carbonyl [1] |

| 1000-1300 | C-O Stretch | Strong | Ester C-O bonds [1] |

The IR spectrum is dominated by these key features. The intense, sharp peak around 1735 cm⁻¹ is irrefutable evidence of the ester's carbonyl group. The strong absorptions in the 2850-3000 cm⁻¹ region confirm the saturated hydrocarbon nature of the cyclohexane ring and ethyl groups. Finally, the strong bands in the fingerprint region (1000-1300 cm⁻¹) are characteristic of the C-O single bond stretches of the ester functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.

Expertise & Experience: The Rationale Behind the MS Experiment

The primary objective is to confirm the molecular formula, C₁₂H₂₀O₄. Electron Ionization (EI) is a classic and effective ionization method for relatively small, volatile organic molecules. It creates a molecular ion (M⁺˙) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the parent molecule. [1][4]High-resolution mass spectrometry (HRMS) can further be used to determine the elemental composition with high precision.

The fragmentation pattern is also diagnostic. Under EI conditions, the molecular ion fragments in predictable ways, and analyzing these fragments helps to piece together the molecular structure, corroborating findings from NMR and IR.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or hexane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates the sample from impurities before it enters the ion source.

-

Ionization: The volatile sample enters the ion source where it is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺˙).

-

Fragmentation: Excess energy causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector counts the ions at each m/z value, generating the mass spectrum.

Visualization: Mass Spectrometry Analysis Workflow

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Data Presentation & Interpretation

Table 4: Expected Key Ions in the EI Mass Spectrum

| m/z Value | Ion | Interpretation |

| 228 | [C₁₂H₂₀O₄]⁺˙ | Molecular Ion (M⁺˙) , confirms the molecular weight. [1][4] |

| 183 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from the molecular ion. [3] |

| 155 | [M - COOCH₂CH₃]⁺ | Loss of an entire ethoxycarbonyl radical. |

| 81 | [C₆H₉]⁺ | A common fragment corresponding to the cyclohexenyl cation, indicative of the cyclohexane ring. [3] |

The mass spectrum will show a clear molecular ion peak at m/z 228, confirming the compound's molecular weight. [4]The fragmentation pattern is characteristic of a diethyl ester. The peak at m/z 183 corresponds to the loss of an ethoxy group (•OCH₂CH₃, 45 Da), a common fragmentation pathway for ethyl esters. [3]Further fragmentation can lead to other characteristic ions, such as the base peak which is often a stable carbocation derived from the cyclohexane ring, like the m/z 81 fragment. [3]

Conclusion

The structural elucidation of this compound is a quintessential example of the synergistic power of modern spectroscopic methods. NMR spectroscopy provides the definitive architecture, confirming not only the carbon-hydrogen framework but also the critical trans stereochemistry. Infrared spectroscopy offers rapid and conclusive evidence of the essential ester functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation patterns. Together, these techniques form a self-validating system, providing researchers with the unequivocal data needed to proceed with confidence in their synthetic and developmental endeavors.

References

-

PubChem, 1,2-Diethyl 1,2-cyclohexanedicarboxylate | C12H20O4 | CID 24990. [Link]

-

NIST, 1,2-Cyclohexanedicarboxylic acid, diethyl ester - IR Spectrum. [Link]

-

NIST, 1,2-Cyclohexanedicarboxylic acid, diethyl ester - Mass spectrum (electron ionization). [Link]

-

SpectraBase, 1,1-Cyclohexanedicarboxylic acid, 4-oxo-2,6-diphenyl-, diethyl ester - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase, cis-1,2-Cyclohexanedicarboxylic Acid Dimethyl Ester. [Link]

-

PubChem, Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | CID 249270. [Link]

-

PubChem, this compound | C12H20O4 | CID 44629905. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diethyl trans-1,2-cyclohexanedicarboxylate

Foreword: Navigating the Thermal Landscape of a Key Industrial Compound

Diethyl trans-1,2-cyclohexanedicarboxylate, a notable member of the saturated cyclic ester family, finds its utility in a diverse range of applications, from polymer plasticizers to specialty chemical intermediates. Understanding its behavior under thermal stress is paramount for ensuring process safety, product stability, and the optimization of high-temperature applications. This guide provides a comprehensive technical overview of the thermal stability and decomposition pathways of this compound, designed for researchers, scientists, and professionals in drug development and materials science. While specific, in-depth literature on the thermal decomposition of this exact molecule is not extensively available, this guide synthesizes established principles of organic chemistry, data from analogous compounds, and standardized analytical methodologies to present a robust predictive framework.

Compound Profile: this compound

Before delving into its thermal properties, it is essential to understand the fundamental characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.28 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | - |

| Synonyms | trans-1,2-Cyclohexanedicarboxylic Acid Diethyl Ester, Diethyl hexahydrophthalate | [2] |

| CAS Number | 17351-22-3 | [1] |

Thermal Stability Profile: A Predictive Analysis

The thermal stability of an organic compound is dictated by the strength of its chemical bonds and the availability of viable decomposition pathways. For this compound, the ester functional groups and the cyclohexane ring are the primary sites of thermal activity.

Based on studies of similar aliphatic polyesters, the decomposition of this compound is anticipated to commence at temperatures around 275°C.[3] The primary degradation mechanism for esters containing a β-hydrogen on the alcohol moiety is a concerted, non-radical elimination reaction.[3][4]

Proposed Primary Decomposition Pathway

The most probable initial decomposition step for this compound is a syn-elimination (pyrolysis of esters) , a well-documented reaction in organic chemistry.[4][5] This process involves a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene.

In this case, each ester group can undergo this elimination independently, yielding ethylene and a carboxylic acid group. The reaction is expected to proceed in two main stages, with the initial decomposition forming a monoester-monoacid, followed by the decomposition of the second ester group.

Caption: Proposed primary thermal decomposition pathway of this compound.

Secondary Decomposition and Further Reactions

At higher temperatures, the primary decomposition products will undergo further reactions. The trans-1,2-Cyclohexanedicarboxylic Acid can undergo decarboxylation to form cyclohexene and carbon dioxide, or it may form a cyclic anhydride with the elimination of water.[3] The ethylene produced is a stable gas at these temperatures but can participate in secondary reactions at very high temperatures.

Analytical Methodologies for Thermal Analysis